molecular formula C23H25ClN4O2 B2499068 2-(2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 1189716-43-5

2-(2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2499068
CAS RN: 1189716-43-5
M. Wt: 424.93
InChI Key: MPKHIFQVKJKGFD-UHFFFAOYSA-N
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Description

2-(2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25ClN4O2 and its molecular weight is 424.93. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Herbicide Safeners

  • Research on chloroacetanilide herbicides and dichloroacetamide safeners like acetochlor and R-29148 has been conducted to study their metabolism and mode of action. These compounds are synthesized for high specific activity studies, indicating their importance in agricultural chemical research (Latli & Casida, 1995).

Structural Studies of Spiropyrans

  • The synthesis of new spiropyrans to study the influence of the chlorine atom on photochemical properties demonstrates the application of chlorophenyl compounds in the investigation of photochromic materials (Luk’yanov et al., 2016).

Antibacterial Agent Synthesis

  • The synthesis of imidazolinone derivatives and their evaluation as antibacterial agents against various bacteria strains show the potential of chlorophenyl compounds in developing new antimicrobial drugs (Shah et al., 2001).

Cholinesterase Inhibition Studies

  • Research on N-aryl derivatives of triazolylthioacetamide for cholinesterase inhibition highlights the medicinal chemistry applications of chlorophenyl compounds in studying enzyme inhibition, which is relevant for diseases like Alzheimer's (Riaz et al., 2020).

Analgesic and Anti-inflammatory Activities

  • The design and synthesis of quinazolinyl acetamides for their analgesic and anti-inflammatory activities provide another avenue of research, focusing on the therapeutic potential of compounds containing chlorophenyl groups (Alagarsamy et al., 2015).

properties

IUPAC Name

2-[3-(3-chlorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2/c1-15-10-16(2)12-19(11-15)25-20(29)14-28-8-6-23(7-9-28)26-21(22(30)27-23)17-4-3-5-18(24)13-17/h3-5,10-13H,6-9,14H2,1-2H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKHIFQVKJKGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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